molecular formula C18H20ClNO B14255488 (1E)-N-[3-(2-Chlorophenyl)propyl]-1-(3-methoxyphenyl)ethan-1-imine CAS No. 189289-49-4

(1E)-N-[3-(2-Chlorophenyl)propyl]-1-(3-methoxyphenyl)ethan-1-imine

Cat. No.: B14255488
CAS No.: 189289-49-4
M. Wt: 301.8 g/mol
InChI Key: HAFHHRZDUJHNLQ-UHFFFAOYSA-N
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Description

N-[3-(2-Chlorophenyl)propyl]-1-(3-methoxyphenyl)ethanimine is an organic compound with the molecular formula C17H20ClNO This compound is characterized by the presence of a chlorophenyl group and a methoxyphenyl group attached to a propyl chain and an ethanimine group, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-Chlorophenyl)propyl]-1-(3-methoxyphenyl)ethanimine typically involves the reaction of 2-chlorobenzyl chloride with 3-methoxyphenylacetonitrile in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity N-[3-(2-Chlorophenyl)propyl]-1-(3-methoxyphenyl)ethanimine .

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-Chlorophenyl)propyl]-1-(3-methoxyphenyl)ethanimine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(2-Chlorophenyl)propyl]-1-(3-methoxyphenyl)ethanimine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(2-Chlorophenyl)propyl]-1-(3-methoxyphenyl)ethanimine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(2-Chlorophenyl)propyl]-1-(3-chlorophenyl)ethanimine
  • N-[3-(2-Chlorophenyl)propyl]-1-(3-hydroxyphenyl)ethanimine
  • N-[3-(2-Chlorophenyl)propyl]-1-(3-fluorophenyl)ethanimine

Uniqueness

N-[3-(2-Chlorophenyl)propyl]-1-(3-methoxyphenyl)ethanimine is unique due to the presence of both a chlorophenyl and a methoxyphenyl group, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .

Properties

CAS No.

189289-49-4

Molecular Formula

C18H20ClNO

Molecular Weight

301.8 g/mol

IUPAC Name

N-[3-(2-chlorophenyl)propyl]-1-(3-methoxyphenyl)ethanimine

InChI

InChI=1S/C18H20ClNO/c1-14(16-8-5-10-17(13-16)21-2)20-12-6-9-15-7-3-4-11-18(15)19/h3-5,7-8,10-11,13H,6,9,12H2,1-2H3

InChI Key

HAFHHRZDUJHNLQ-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCCC1=CC=CC=C1Cl)C2=CC(=CC=C2)OC

Origin of Product

United States

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